molecular formula C13H26N4O2S B11187070 N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-2-propanesulfonamide

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-2-propanesulfonamide

Cat. No.: B11187070
M. Wt: 302.44 g/mol
InChI Key: OXQASPVXXOFXJI-UHFFFAOYSA-N
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Description

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-2-propanesulfonamide is a complex organic compound characterized by its unique structure, which includes a cycloheptyl ring, a tetrahydro-1,3,5-triazine ring, and a propanesulfonamide group

Preparation Methods

The synthesis of N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-2-propanesulfonamide typically involves multiple steps, starting with the preparation of the cycloheptyl and triazine rings. The cycloheptyl ring can be synthesized through cyclization reactions, while the triazine ring is formed via condensation reactions involving appropriate precursors. The final step involves the introduction of the propanesulfonamide group through sulfonation reactions under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-2-propanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include sulfone, amine, and substituted derivatives.

Scientific Research Applications

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-2-propanesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-2-propanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses.

Comparison with Similar Compounds

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-2-propanesulfonamide can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities

Properties

Molecular Formula

C13H26N4O2S

Molecular Weight

302.44 g/mol

IUPAC Name

N-(3-cycloheptyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)propane-2-sulfonamide

InChI

InChI=1S/C13H26N4O2S/c1-11(2)20(18,19)16-13-14-9-17(10-15-13)12-7-5-3-4-6-8-12/h11-12H,3-10H2,1-2H3,(H2,14,15,16)

InChI Key

OXQASPVXXOFXJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)NC1=NCN(CN1)C2CCCCCC2

Origin of Product

United States

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